molecular formula C36H26O8 B1623795 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid CAS No. 243670-14-6

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid

Cat. No. B1623795
CAS RN: 243670-14-6
M. Wt: 586.6 g/mol
InChI Key: XZWIRUDAKQRKFW-UHFFFAOYSA-N
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Description

“4,4’-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid” is a biphenyl compound that contains a benzene ring with a substitution at each of the 4 positions . It has two hydroxy groups at the 4 and 4’ positions, and the 8 and 16 positions form a dihydro-8,16-dioxo motif . It is highly photostable and has a larger Stokes shift than is usual for cyanine dyes .


Molecular Structure Analysis

The empirical formula of this compound is C36H26O8 . It has a molecular weight of 586.59 . The SMILES string representation of this compound is OC(=O)CCCOc1ccc-2c(c1)C(=O)c3cccc4c5-c6ccc(OCCCC(O)=O)cc6C(=O)c7cccc(c-2c34)c57 .


Physical And Chemical Properties Analysis

This compound is suitable for fluorescence . It has a melting point of 188-192 °C . It is highly photostable and has a larger Stokes shift than is usual for cyanine dyes . The maximum luminescence is at 668 nm (Exc.: 623 nm in chloroform) .

Mechanism of Action

This compound is a fluorescent label that is amine-reactive . It is maximally excited (max CHCl3 620 nm) by He-Ne laser (630 nm) or diode laser (635 nm) .

properties

IUPAC Name

4-[[19-(3-carboxypropoxy)-9,22-dioxo-6-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaenyl]oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O8/c37-29(38)9-3-15-43-19-12-14-22-27(17-19)35(41)25-7-1-5-23-31-21-13-11-20(44-16-4-10-30(39)40)18-28(21)36(42)26-8-2-6-24(34(26)31)32(22)33(23)25/h1-2,5-8,11-14,17-18H,3-4,9-10,15-16H2,(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWIRUDAKQRKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C(C=C(C=C4)OCCCC(=O)O)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433045
Record name 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid

CAS RN

243670-14-6
Record name 4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243670-14-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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